3-Benzoylindole

Übersicht

Beschreibung

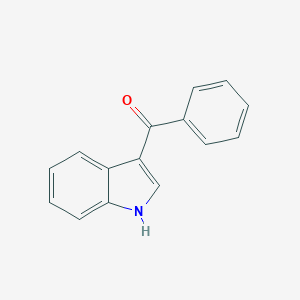

3-Benzoylindole is an organic compound that belongs to the indole family, characterized by a benzoyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindole can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium(II) as a catalyst to facilitate the C-H functionalization of the substrate, leading to the formation of this compound with high selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.

Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. This method can be adapted to introduce the benzoyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclization method is favored due to its efficiency and selectivity. Additionally, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Multidrug Resistance Reversal

One of the most notable applications of 3-benzoylindole is its role as a reversal agent for multidrug resistance (MDR) in cancer treatment. Research has shown that benzoyl indoles can effectively reverse ABCG2-mediated MDR, which is a significant barrier in chemotherapy. Unlike traditional agents such as Ko143, which suffer from poor metabolic stability, this compound derivatives exhibit enhanced metabolic stability and synthetic tractability .

Key Findings:

- Efficacy : The study demonstrated that specific derivatives of this compound showed dose-dependent reversal efficacy against cancer cell lines resistant to common chemotherapeutics .

- Mechanism : The interaction of the indole ring with specific amino acids in the ABCG2 transporter was elucidated, highlighting the importance of structural modifications for enhancing efficacy .

Organic Synthesis

Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of various indole derivatives. Its ability to undergo acylation reactions allows for the formation of more complex structures that can be utilized in drug development and other applications.

Synthetic Methods:

- Acylation Reactions : Efficient methods for the acylation of indoles at the 3-position have been developed, utilizing acyl chlorides in the presence of Lewis acids like aluminum chloride .

- Regioselectivity : Recent advances have demonstrated regioselective acylation using NbCl5 and AgClO4 catalysts, resulting in high yields and short reaction times .

Materials Science

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed for various electronic applications.

Research Insights:

- Studies have indicated that modifications to the benzoyl group can significantly alter the emission properties, making it a candidate for tunable photonic materials .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Benzoylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For instance, certain derivatives of this compound act as inhibitors of specific enzymes, thereby affecting metabolic pathways and cellular functions . The exact mechanism depends on the specific structure and functional groups present in the derivative.

Vergleich Mit ähnlichen Verbindungen

JWH-210: A naphthoylindole with similar structural features, also acting as a cannabinoid receptor agonist.

JWH-122: Another naphthoylindole with a methylnaphthalenyl group, exhibiting similar biological activities.

Uniqueness: 3-Benzoylindole is unique due to its specific substitution pattern and the presence of the benzoyl group at the third position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

3-Benzoylindole is an organic compound belonging to the indole family, characterized by a benzoyl group attached at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁NO

- Chemical Structure : The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzoyl group enhances its chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. Notably, it acts as an inhibitor of multidrug resistance proteins like ABCG2, which could enhance the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | Inhibition (%) | Mechanism of Action |

|---|---|---|

| NCI-H460/MX20 | 70% | Inhibition of ABCG2-mediated drug efflux |

| MCF-7 | 65% | Induction of apoptosis |

| HeLa | 60% | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer properties, this compound demonstrates a range of other biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.

- Antidiabetic Activity : Potential to modulate glucose metabolism and improve insulin sensitivity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Androgen Production : It inhibits androgen production in the prostate gland, which is crucial for treating prostatic hypertrophy.

- Modulation of Enzyme Activities : Acts as a probe in studying various enzyme pathways, influencing metabolic processes involved in cancer progression.

- Reversal of Multidrug Resistance : Enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting ABCG2 transporters .

Study on Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability. The study highlighted the induction of apoptosis as a key mechanism through which this compound exerts its anticancer effects.

Study on Multidrug Resistance

Another pivotal study focused on the role of this compound as a reversal agent for ABCG2-mediated multidrug resistance. The findings suggested that this compound significantly increased the intracellular concentration of mitoxantrone in resistant cell lines, indicating its potential as an adjunct therapy in overcoming resistance in cancer treatments .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique properties of this compound relative to other indole derivatives:

| Compound | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| This compound | Indole derivative | Anticancer, Antimicrobial | High reactivity at C3 position |

| Indole-3-acetic acid | Plant hormone | Growth regulation | Involved in plant physiological processes |

| Benzylindoles | Indole derivative | Psychoactive | Effects on neurotransmitter systems |

| N-benzoyltryptamine | Indole derivative | Potential pharmacological | Similar structure but different biological effects |

Eigenschaften

IUPAC Name |

1H-indol-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHQLIGSIQGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164980 | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15224-25-6 | |

| Record name | 3-Benzoylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-benzoylindole?

A1: Several synthetic approaches to this compound have been explored:

- Friedel-Crafts Acylation: This method involves reacting indole or a protected indole derivative with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. [, ] For example, 1-benzenesulfonylindole-2,3-dicarboxylic anhydride reacts with anisole in the presence of titanium(IV) chloride to yield 3-(4-methoxybenzoyl)indole-2-carboxylic acid, which can be further converted to the corresponding this compound. []

- Palladium-Catalyzed C-H Coupling: This approach utilizes palladium catalysts to couple indoles and benzaldehydes directly, forming the this compound through oxidative C-H bond functionalization. [, ]

- Photolysis of 1-Benzoylindole: Irradiating 1-benzoylindole in ethanol primarily yields this compound, alongside a minor amount of indole. []

Q2: Can this compound be differentiated from its regioisomer, 1-benzoylindole?

A2: Yes, both spectroscopic and fragmentation patterns distinguish these isomers.

- Mass Spectrometry: The electron ionization mass spectra show distinct fragmentation ions. 1-n-Pentyl-3-benzoylindole exhibits a base peak at m/z 214, representing the loss of the phenyl group (M-77), absent in its isomer. Conversely, 1-benzoyl-3-n-pentylindole displays a base peak at m/z 105, corresponding to the benzoyl cation. []

- Infrared Spectroscopy: The carbonyl stretching frequency differs significantly. 1-Pentyl-3-benzoylindole exhibits a strong carbonyl band at 1703 cm-1, while the amide carbonyl in 1-benzoyl-3-pentylindole appears at 1681 cm-1. []

Q3: What interesting reactivity has been observed with 3-benzoylindoles?

A3: 3-Benzoylindoles are versatile intermediates in organic synthesis:

- Heck Cyclization: 2-Methoxycarbonyl-3-benzoylindoles can undergo palladium-catalyzed Heck cyclization to afford naphth[3,2,1-cd]indoles, polycyclic compounds with potential biological activity. [, ]

- Cycloaddition Reactions: 2-Methyl-3-benzoylindoles, upon treatment with lithium diisopropylamide, form lithiated intermediates that readily react with nitriles. This reaction leads to the formation of γ-carbolines through a cycloaddition and subsequent water elimination, providing a novel synthetic route to this important class of heterocycles. []

- Acid-Catalyzed Cleavage: The benzoyl group in 3-benzoylindoles can be selectively cleaved under acidic conditions. This strategy allows for the synthesis of various 2-substituted indoles, including 2-(2-arylethyl) and 2-(aminomethyl)indoles, from appropriately substituted this compound precursors. []

Q4: Are there any reported applications of this compound derivatives?

A4: While research is ongoing, some this compound derivatives have shown potential in medicinal chemistry:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.